molecular formula C22H26N4O3S2 B2561300 4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide CAS No. 391227-70-6

4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B2561300
CAS No.: 391227-70-6
M. Wt: 458.6
InChI Key: DJSFFGYHONKZEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O3S2/c1-6-26(7-2)31(28,29)18-10-8-17(9-11-18)20(27)23-22-25-24-21(30-22)19-15(4)12-14(3)13-16(19)5/h8-13H,6-7H2,1-5H3,(H,23,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSFFGYHONKZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=C(C=C(C=C3C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

458.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide is a derivative of the 1,3,4-thiadiazole class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The compound features a thiadiazole ring , which is known for its significant role in various biological activities. The structure can be represented as follows:

C15H20N4O2S\text{C}_{15}\text{H}_{20}\text{N}_{4}\text{O}_{2}\text{S}

Biological Activities

  • Anticancer Activity :
    • Thiadiazole derivatives have shown promising anticancer activity. Research indicates that compounds with a thiadiazole nucleus can inhibit DNA and RNA synthesis in cancer cells without affecting protein synthesis. This selective action is crucial for targeting tumor cells while minimizing damage to normal cells .
    • In vitro studies have demonstrated that derivatives similar to the compound exhibit significant cytotoxicity against various cancer cell lines, including HepG-2 (liver cancer) and A-549 (lung cancer) with IC50 values of 4.37 ± 0.7 µM and 8.03 ± 0.5 µM respectively .
  • Antimicrobial Properties :
    • Compounds containing the 1,3,4-thiadiazole moiety have been reported to possess antimicrobial properties against a range of pathogens. The mechanism often involves disrupting microbial cell walls or inhibiting essential metabolic pathways .
    • The presence of the diethylsulfamoyl group may enhance the compound's interaction with bacterial enzymes, contributing to its antimicrobial efficacy.
  • Anti-inflammatory Effects :
    • Thiadiazole derivatives are also noted for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), reducing inflammation in various models of disease .

The biological activities of thiadiazole derivatives can be attributed to several mechanisms:

  • Inhibition of Key Enzymes : Many thiadiazole compounds act as inhibitors of enzymes involved in critical metabolic pathways in cancer cells and bacteria.
  • DNA Intercalation : Some studies suggest that these compounds can intercalate into DNA, disrupting replication and transcription processes.
  • Receptor Modulation : Thiadiazoles may interact with various receptors involved in inflammatory responses or cell proliferation, modulating their activity .

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of a series of thiadiazole derivatives similar to the target compound. The results indicated that modifications at the sulfamoyl position significantly enhanced cytotoxicity against multiple cancer cell lines. The most potent derivative demonstrated an IC50 value lower than that of standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

In another study, a derivative was tested against both Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting potential as a new antimicrobial agent .

Data Summary Table

Activity TypeTest Organism/Cell LineIC50/MIC ValuesReference
AnticancerHepG-24.37 ± 0.7 µM
AnticancerA-5498.03 ± 0.5 µM
AntimicrobialE. coliMIC = 16 µg/mL
Anti-inflammatoryIn vitro modelInhibition of COX activity

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 4-(Diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide
  • CAS Number : 313505-50-9
  • Molecular Formula : C₂₁H₂₅N₅O₅S₃
  • Molecular Weight : 523.65 g/mol .

Structural Features :

  • Core : Benzamide scaffold with a diethylsulfamoyl group at the 4-position.
  • Heterocyclic Moiety : 1,3,4-Thiadiazole ring substituted with a 2,4,6-trimethylphenyl group.
  • Key Functional Groups : Sulfonamide (electron-withdrawing), methyl groups (electron-donating), and thiadiazole (aromatic heterocycle).

Structural Analogues and Their Properties

Table 1: Structural and Functional Comparison
Compound Name Core Structure Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
This compound Benzamide + Thiadiazole Diethylsulfamoyl, 2,4,6-trimethylphenyl 523.65 Not explicitly reported
4-(Dipropylsulfamoyl)-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide Benzamide + Oxadiazole Dipropylsulfamoyl, 3-methoxyphenyl ~535.7* Not explicitly reported
4-(Dipropylsulfamoyl)-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)benzamide Benzamide + Oxadiazole Dipropylsulfamoyl, thiophen-2-yl ~529.7* Not explicitly reported
N-(5-(2-Cyano-3-(furan-2-yl)acrylamido)-1,3,4-thiadiazol-2-yl)benzamide (7c) Benzamide + Thiadiazole Cyanoacrylamido-furan ~424.4* Anticancer (pro-apoptotic)
4-Amino-N-(3,4-dimethyl-5-isoxazolyl)-benzene sulfonamide (Alphazole) Sulfonamide + Isoxazole Amino, 3,4-dimethyl ~309.3* Antimicrobial

*Calculated based on molecular formulas.

Key Differences and Implications

Heterocyclic Core :

  • The thiadiazole ring in the target compound (vs. oxadiazole in ) introduces differences in aromaticity and electron distribution. Thiadiazoles exhibit higher π-electron deficiency, enhancing reactivity in electrophilic substitutions .
  • Oxadiazole derivatives (e.g., compounds in ) may exhibit altered solubility due to oxygen's electronegativity compared to sulfur.

Substituent Effects: Diethylsulfamoyl vs. 2,4,6-Trimethylphenyl vs. 3-Methoxyphenyl: The trimethylphenyl group increases lipophilicity, improving membrane permeability, while methoxyphenyl () introduces polarity via the ether oxygen.

Sulfonamide-based compounds (e.g., Alphazole in ) are known for antimicrobial activity, but the benzamide-thiadiazole hybrid in the target compound likely targets different pathways.

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 4-(diethylsulfamoyl)-N-[5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-yl]benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions. Key steps include:

  • Coupling Reactions : Reacting a thiadiazole precursor (e.g., 5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine) with a sulfamoyl benzoyl chloride derivative under anhydrous conditions.
  • Solvent Selection : Polar aprotic solvents like DMF or DCM are preferred for solubility and reactivity .
  • Temperature Control : Reflux conditions (70–100°C) ensure complete reaction while minimizing side products .
  • Purification : Column chromatography or recrystallization from ethanol improves purity (>95% by HPLC) .

Q. How can researchers confirm the structural integrity of the compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1H^1H and 13C^13C NMR to verify substituent positions (e.g., diethylsulfamoyl protons at δ 1.1–1.3 ppm and thiadiazole carbons at δ 160–170 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+^+ calculated for C23_{23}H28_{28}N4_4O3_3S2_2: 496.14) .
  • Elemental Analysis : Match experimental C, H, N, S content with theoretical values (e.g., C: 55.63%, H: 5.68%) .

Advanced Research Questions

Q. How can structural ambiguities in the thiadiazole and benzamide moieties be resolved?

  • Methodological Answer : Advanced techniques include:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons (e.g., trimethylphenyl group) and sulfamoyl groups .
  • X-ray Crystallography : Determine crystal packing and confirm steric effects of bulky substituents (e.g., 2,4,6-trimethylphenyl) .
  • Computational Modeling : DFT calculations to predict electronic environments and validate experimental data .

Q. What strategies address contradictions in reported biological activity data (e.g., varying IC50_{50} values)?

  • Methodological Answer :

  • Standardize Assays : Use consistent cell lines (e.g., MCF-7 for anticancer studies) and control compounds (e.g., doxorubicin) .
  • SAR Analysis : Compare analogs (e.g., replacing diethylsulfamoyl with dimethylsulfamoyl) to identify critical functional groups .
  • Dose-Response Curves : Repeat experiments with ≥3 biological replicates to ensure reproducibility .

Q. How can solubility discrepancies in polar vs. non-polar solvents be systematically analyzed?

  • Methodological Answer :

  • Solubility Screening : Test in DMSO (polar aprotic), ethanol (polar protic), and hexane (non-polar) at 25°C .
  • HPLC Purity Check : Rule out impurities affecting solubility (e.g., residual starting materials) .
  • Thermal Analysis (DSC) : Identify polymorphic forms that may alter solubility profiles .

Experimental Design & Data Analysis

Q. What in vitro assays are recommended for evaluating antimicrobial activity?

  • Methodological Answer :

  • Broth Microdilution : Determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Time-Kill Assays : Assess bactericidal vs. bacteriostatic effects over 24 hours .
  • Synergy Testing : Combine with standard antibiotics (e.g., ciprofloxacin) to identify potentiation effects .

Q. How to design a stability study under physiological conditions?

  • Methodological Answer :

  • pH Stability : Incubate in buffers (pH 2.0, 7.4, 9.0) at 37°C for 24–72 hours .
  • Light/Heat Stress : Expose to UV light (254 nm) and 40°C for accelerated degradation studies .
  • Analytical Monitoring : Use LC-MS to identify degradation products (e.g., hydrolysis of sulfamoyl group) .

Structure-Activity Relationship (SAR) Studies

Q. Which substituents are critical for enhancing anticancer activity?

  • Methodological Answer :

  • Thiadiazole Modifications : Introduce electron-withdrawing groups (e.g., nitro) to increase electrophilicity .
  • Benzamide Substituents : Replace diethylsulfamoyl with cyclic sulfonamides to improve binding to target proteins .
  • Trimethylphenyl Optimization : Test methyl vs. halogen substituents for steric and electronic effects .

Q. How to prioritize analogs for in vivo testing?

  • Methodological Answer :

  • ADME Screening : Assess metabolic stability in liver microsomes and plasma protein binding .
  • Toxicity Profiling : Use zebrafish or C. elegans models for acute toxicity screening .
  • In Vivo Efficacy : Select compounds with IC50_{50} < 10 µM in ≥2 cancer cell lines for xenograft studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.